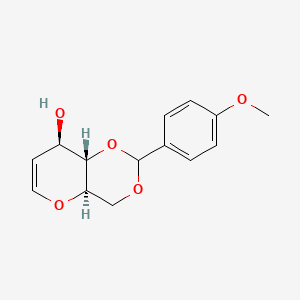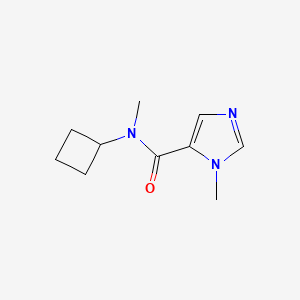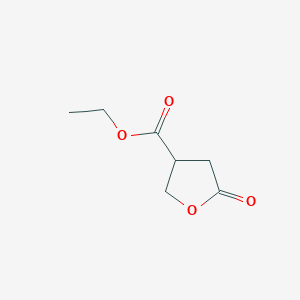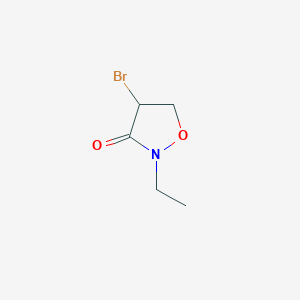
4,6-O-(4-Metoxibencilideno)-D-glucal
Descripción general
Descripción
4,6-O-(4-Methoxybenzylidene)-D-glucal is a derivative of D-glucal, a carbohydrate molecule. This compound is characterized by the presence of a 4-methoxybenzylidene group attached to the 4 and 6 positions of the glucal ring. It is commonly used in carbohydrate chemistry as a protecting group and as an intermediate in the synthesis of various biologically active molecules.
Aplicaciones Científicas De Investigación
4,6-O-(4-Methoxybenzylidene)-D-glucal has several applications in scientific research:
Mecanismo De Acción
Target of Action
It is known that this compound is involved in the reductive ring-opening of hexopyranosides .
Mode of Action
The compound 4,6-O-(4-Methoxybenzylidene)-D-glucal interacts with its targets through a process of reductive ring-opening . This involves the reduction of fully protected hexopyranosides with sodium cyanoboro-hydride–trifluoroacetic acid in N,N-dimethylformamide, or with trimethylsilyl chloride in acetonitrile . This results in the formation of 6- and 4-O-(4-methoxybenzyl) ethers .
Biochemical Pathways
The biochemical pathways affected by 4,6-O-(4-Methoxybenzylidene)-D-glucal involve the reductive ring-opening of hexopyranosides .
Result of Action
It is known that the compound is involved in the reductive ring-opening of hexopyranosides .
Análisis Bioquímico
Biochemical Properties
4,6-O-(4-Methoxybenzylidene)-D-glucal plays a significant role in biochemical reactions, particularly in the field of carbohydrate chemistry. It is known for its ability to undergo regioselective reductive ring-opening reactions, which are crucial for the synthesis of various carbohydrate derivatives . This compound interacts with enzymes such as sodium cyanoborohydride and trifluoroacetic acid, which facilitate the reduction process . Additionally, it can form stable complexes with cerium (IV) ammonium nitrate, which is used to selectively cleave the 4-methoxybenzyl ether linkage .
Cellular Effects
The effects of 4,6-O-(4-Methoxybenzylidene)-D-glucal on cellular processes are diverse. It has been observed to influence cell signaling pathways and gene expression by acting as a protecting group in carbohydrate synthesis . This compound can also affect cellular metabolism by altering the availability of specific carbohydrate molecules, which are essential for various metabolic pathways . Studies have shown that 4,6-O-(4-Methoxybenzylidene)-D-glucal can impact both benign and malignant cellular processes, making it a valuable tool for cancer research.
Molecular Mechanism
At the molecular level, 4,6-O-(4-Methoxybenzylidene)-D-glucal exerts its effects through specific binding interactions with biomolecules. It acts as a protecting group, preventing unwanted reactions during the synthesis of complex carbohydrates . The compound’s ability to undergo regioselective reductive ring-opening is facilitated by its interaction with hydride donor reagents and Lewis acids . These interactions result in the formation of benzyl-type ethers, which are crucial intermediates in carbohydrate synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-O-(4-Methoxybenzylidene)-D-glucal can change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, 4,6-O-(4-Methoxybenzylidene)-D-glucal may undergo degradation, leading to a decrease in its effectiveness as a protecting group . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of 4,6-O-(4-Methoxybenzylidene)-D-glucal vary with different dosages in animal models. At low doses, the compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it effective in studying diseases such as rheumatoid arthritis and asthma. At high doses, 4,6-O-(4-Methoxybenzylidene)-D-glucal can exhibit toxic effects, leading to adverse outcomes in animal models. It is important to carefully control the dosage to avoid these toxic effects.
Metabolic Pathways
4,6-O-(4-Methoxybenzylidene)-D-glucal is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. The compound interacts with enzymes such as sodium cyanoborohydride and trifluoroacetic acid, which facilitate its reduction and subsequent incorporation into various carbohydrate derivatives . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4,6-O-(4-Methoxybenzylidene)-D-glucal is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . The transport and distribution of 4,6-O-(4-Methoxybenzylidene)-D-glucal are crucial for its effectiveness as a protecting group in carbohydrate synthesis .
Subcellular Localization
The subcellular localization of 4,6-O-(4-Methoxybenzylidene)-D-glucal is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its protective effects . The localization of 4,6-O-(4-Methoxybenzylidene)-D-glucal is essential for its role in preventing unwanted reactions during carbohydrate synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-O-(4-Methoxybenzylidene)-D-glucal typically involves the reaction of D-glucal with 4-methoxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal linkage between the aldehyde group of 4-methoxybenzaldehyde and the hydroxyl groups at the 4 and 6 positions of D-glucal. Commonly used acid catalysts include p-toluenesulfonic acid and trifluoroacetic acid .
Industrial Production Methods
While specific industrial production methods for 4,6-O-(4-Methoxybenzylidene)-D-glucal are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,6-O-(4-Methoxybenzylidene)-D-glucal undergoes various chemical reactions, including:
Reduction: The acetal linkage can be selectively reduced to yield 4-methoxybenzyl ethers.
Oxidation: The compound can be oxidized to introduce functional groups at specific positions on the glucal ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium cyanoborohydride and trifluoroacetic acid in NN-dimethylformamide.
Oxidation: Various oxidizing agents such as cerium(IV) ammonium nitrate in aqueous acetonitrile.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: 4-methoxybenzyl ethers.
Oxidation: Oxidized derivatives with functional groups at specific positions.
Substitution: Substituted derivatives with new functional groups replacing the methoxy group.
Comparación Con Compuestos Similares
4,6-O-(4-Methoxybenzylidene)-D-glucal can be compared with other benzylidene-protected glucal derivatives:
4,6-O-Benzylidene-D-glucal: Similar protecting group but lacks the methoxy group, making it less versatile in certain reactions.
4,6-O-(2-Methoxybenzylidene)-D-glucal: Similar structure but with the methoxy group in a different position, affecting its reactivity and selectivity.
The presence of the 4-methoxy group in 4,6-O-(4-Methoxybenzylidene)-D-glucal enhances its stability and selectivity in certain reactions, making it a unique and valuable compound in carbohydrate chemistry.
Propiedades
IUPAC Name |
(4aR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-16-10-4-2-9(3-5-10)14-18-8-12-13(19-14)11(15)6-7-17-12/h2-7,11-15H,8H2,1H3/t11-,12-,13+,14?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKZQXMNNREVNP-HABKJSAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2OCC3C(O2)C(C=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2OC[C@@H]3[C@@H](O2)[C@@H](C=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2553538.png)


![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2553543.png)



![2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2553549.png)


![6-(3-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2553558.png)
![2-Amino-4-(4-methoxyphenyl)-5,7-dioxo-6-(p-tolyl)-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile](/img/structure/B2553559.png)

